molecular formula C22H14ClN3OS B5384343 (E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B5384343
M. Wt: 403.9 g/mol
InChI Key: NNVIILRUMNZVIR-LICLKQGHSA-N
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Description

(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline ring substituted with a chloro and methoxy group, a thiazole ring, and a nitrile group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Intermediate: The quinoline ring is synthesized through a Friedländer reaction, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions: The quinoline intermediate undergoes chlorination and methoxylation to introduce the chloro and methoxy substituents.

    Thiazole Ring Formation: The thiazole ring is formed through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves a Knoevenagel condensation reaction between the substituted quinoline and thiazole intermediates in the presence of a base, resulting in the formation of the this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication. Its anticancer activity could involve the induction of apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-chloroquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile: Lacks the methoxy group.

    (E)-3-(2-methoxyquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile: Lacks the chloro group.

    (E)-3-(quinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile: Lacks both chloro and methoxy groups.

Uniqueness

The presence of both chloro and methoxy groups in (E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile enhances its chemical reactivity and potential biological activity compared to similar compounds. These substituents can influence the compound’s electronic properties, making it a more versatile and potent molecule for various applications.

Properties

IUPAC Name

(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3OS/c1-27-18-8-7-15-9-16(21(23)25-19(15)11-18)10-17(12-24)22-26-20(13-28-22)14-5-3-2-4-6-14/h2-11,13H,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVIILRUMNZVIR-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC(=CS3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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